N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c1-16-3-6-19(15-17(16)2)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)20-7-4-18(23)5-8-20/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPYLHSUOFPMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide involves several steps. One common method includes the reaction of 4-(4-chlorophenyl)piperazine with 2-bromoethylamine hydrobromide, followed by the reaction with 3,4-dimethylbenzoyl chloride . The reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines.
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interaction with dopamine receptors, making it useful in neurobiological research.
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine D4 receptors. It binds selectively to these receptors, modulating their activity and influencing dopamine signaling pathways. This interaction can affect various physiological processes, including mood regulation, cognition, and motor control .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the piperazine substituents, linker groups, and amide/terminal substituents. Below is a detailed comparison:
Piperazine Core and Ethyl Linker Modifications
- N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide (CAS 1049474-81-8): Shares the 4-chlorophenylpiperazine core and ethyl linker but differs in the ethanediamide substituent (2-methylpropyl vs. 3,4-dimethylphenyl). Molecular weight: 366.9 g/mol (C₁₈H₂₇ClN₄O₂) vs. the target compound’s estimated molecular weight of ~435–450 g/mol.
N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide :
- Features a 2-chlorobenzyl group on the oxalamide nitrogen.
- Molecular weight: 435.3 g/mol (C₂₂H₂₃Cl₂N₄O₂).
- The electron-withdrawing chlorine on the benzyl group may reduce electron density at the amide bond, affecting hydrogen-bonding interactions with receptors compared to the electron-donating dimethylphenyl group in the target compound .
Heterocyclic and Aromatic Substituent Variations
- N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide: Substitutes the 4-chlorophenyl group with a 2-fluorophenyl on the piperazine and introduces a furan-2-yl moiety. Molecular weight: 480.5 g/mol (C₂₆H₂₉FN₄O₄). The furan ring adds π-π stacking capabilities, differing from the target compound’s purely aromatic system .
1-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide :
Structure-Activity Relationship (SAR) Insights
- Piperazine Substituents : The 4-chlorophenyl group is critical for receptor affinity, as seen in analogs like MS-377 (a σ receptor ligand with a 4-chlorophenylpiperazine moiety) . Substitution with fluorine (e.g., 2-fluorophenyl in ) may alter selectivity .
- Linker Flexibility : Ethyl linkers balance flexibility and rigidity, optimizing interactions with transmembrane helices in receptors. Bulkier linkers (e.g., pentanamide in ) may reduce binding efficiency .
- Terminal Groups : The 3,4-dimethylphenyl group in the target compound enhances lipophilicity, favoring CNS penetration, whereas polar groups (e.g., sulfonamides in ) may limit bioavailability .
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
